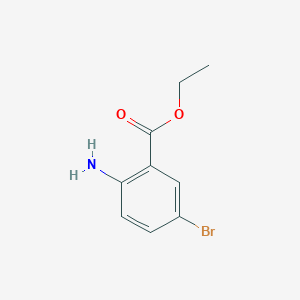

Ethyl 2-amino-5-bromobenzoate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-amino-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWFESSNWKEZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363935 | |

| Record name | ethyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63243-76-5 | |

| Record name | 2-Amino-5-bromobenzoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63243-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-5-bromo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of Ethyl 2-amino-5-bromobenzoate

The efficient synthesis of this compound is crucial for its application in further chemical transformations. Research has focused on developing novel pathways and optimizing existing methods to enhance yield and purity.

Development of Novel Synthetic Pathways

The synthesis of the core structure of this compound often begins with more accessible precursors, such as 2-aminobenzoic acid. A common strategy involves the bromination of 2-aminobenzoic acid. One documented method involves dissolving sodium 2-aminobenzoate in glacial acetic acid and then adding a solution of bromine, also in glacial acetic acid, dropwise at a controlled temperature of 15°C. chemicalbook.com This reaction yields a mixture of brominated benzoic acids, from which 2-amino-5-bromobenzoic acid can be isolated. chemicalbook.com

Another synthetic approach starts from 5-bromoindoline-2,3-dione. This precursor is treated with sodium hydroxide and hydrogen peroxide at an elevated temperature (80°C) for one hour. chemicalbook.com After cooling and acidification with concentrated hydrochloric acid, the crude 2-amino-5-bromobenzoic acid is obtained in high yield. chemicalbook.com

Once the 2-amino-5-bromobenzoic acid is synthesized, it can be converted to its corresponding ethyl ester, this compound, through standard esterification procedures, typically involving reaction with ethanol (B145695) in the presence of an acid catalyst. The closely related methyl ester, Mthis compound, is also a common intermediate and can be used in many of the same applications. sigmaaldrich.comresearchgate.net

Table 1: Selected Synthetic Pathways for the 2-amino-5-bromobenzoic acid core

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Sodium 2-aminobenzoate | Bromine, Glacial Acetic Acid | 15°C, 1 hour | 2-Amino-5-bromobenzoic acid | Not specified |

| 5-Bromoindoline-2,3-dione | 3N NaOH, 35% H₂O₂, Conc. HCl | 80°C, 1 hour | 2-Amino-5-bromobenzoic acid | 96% chemicalbook.com |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the efficiency of synthetic processes. For the cyanation of related bromo-anthranilic acid derivatives, which is a key transformation, the choice of catalyst and reagents significantly impacts the outcome. In processes converting a bromo group to a cyano group, the use of a copper(I) salt and an iodide salt reagent is often employed. google.com Specifically, using copper(I) iodide at a mole ratio of approximately 0.1 to 0.4 relative to the starting bromo compound has been shown to provide high yields and optimal reaction rates. google.com

In the synthesis of heterocyclic structures from precursors like this compound, reaction conditions such as solvent and temperature play a pivotal role. For instance, in the annulation reactions to form iminothiazolines, a related heterocyclic synthesis, using a cosolvent like 10% dioxane in water at 100°C can lead to high yields (90%) in a short reaction time of 30 minutes. researchgate.net Adjusting temperature and the type of cosolvent can slightly decrease yields, demonstrating the sensitivity of the reaction to these parameters. researchgate.net These principles of optimizing catalyst load, solvent systems, and temperature are directly applicable to the transformations involving this compound to ensure high selectivity and yield.

Utilization in Heterocyclic Compound Synthesis

The bifunctional nature of this compound, possessing an amine, an ester, and a bromo group, makes it an ideal starting material for building a variety of heterocyclic frameworks that are often investigated for their pharmacological potential.

Synthesis of Quinazolinone Frameworks

Quinazolinones are a class of compounds with a wide range of biological activities. umassd.edu this compound's parent acid, 2-amino-5-bromobenzoic acid, is a common precursor for these scaffolds. One synthetic route involves the reaction of 2-amino-5-bromobenzoic acid with formamide at 130°C to construct the core 6-bromoquinazolin-4(3H)-one structure with a high yield of 91%. nih.gov Alternatively, 2-amino-5-bromobenzoic acid can be reacted with triethyl orthoformate and a primary amine, such as benzylamine, under argon to form N-substituted quinazolinones. nih.gov The amino group of the anthranilic acid and the primary amine act as nucleophiles, attacking the carbonyl carbon and the triethyl orthoformate to build the stable quinazolinone ring system. nih.gov

Table 2: Synthesis of Quinazolinone Intermediates

| Starting Material | Reagents | Temperature | Product | Yield |

|---|---|---|---|---|

| 2-Amino-5-bromobenzoic acid | Formamide | 130°C nih.gov | 6-Bromoquinazolin-4(3H)-one | 91% nih.gov |

| 2-Amino-5-bromobenzoic acid | Triethyl orthoformate, Benzylamine | Not specified | 3-Benzyl-6-bromoquinazolin-4(3H)-one | Not specified |

Formation of Benzothiazine Derivatives

Benzothiazines are another important class of heterocyclic compounds with diverse biological properties. nih.gov The synthesis of benzothiazine derivatives can utilize intermediates derived from aminobenzoates. For example, Mthis compound serves as a starting material for intermediates used in benzothiazine synthesis. researchgate.netnih.gov The synthesis involves reacting Mthis compound with methanesulfonyl chloride in dichloromethane (B109758). nih.gov The resulting product, Methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate, is then treated with sodium hydride in dimethylformamide to yield an intermediate primed for further transformations into the benzothiazine core. nih.gov This highlights the utility of the aminobenzoate structure in preparing key precursors for more complex heterocyclic systems.

Construction of Oxadiazole Systems

The construction of oxadiazole rings from this compound is typically a multi-step process. The aminobenzoate is not directly cyclized but is first converted into a more suitable intermediate. A general and widely used strategy for synthesizing 1,3,4-oxadiazoles involves the cyclization of hydrazide derivatives. researchgate.net

In a representative synthesis, a related starting material, 2-amino-5-chlorobenzothiazole, is first reacted with ethyl chloroacetate to form an ester derivative. This ester is then treated with hydrazine hydrate to produce the corresponding hydrazide. researchgate.net This crucial hydrazide intermediate is then reacted with carbon disulfide (CS₂) and potassium hydroxide, which induces cyclization to form the 1,3,4-oxadiazole-2-thiol ring system. researchgate.net A similar synthetic logic can be applied starting from this compound, where the ethyl ester group would be converted to a hydrazide, which would then undergo cyclization to form a bromo-substituted phenyl-oxadiazole derivative.

Participation in Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds acs.orgacs.org.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing complex organic molecules scielo.br. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly prominent libretexts.org. In the context of this compound, the aryl bromide moiety serves as the electrophilic partner.

The general mechanism involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.

Transmetalation : The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst libretexts.org.

This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents organic-chemistry.org. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a substituted ethyl 2-aminobiphenyl-5-carboxylate derivative, a scaffold present in many pharmaceutically active compounds. The reactivity of aryl halides in these couplings typically follows the order I > Br > OTf >> Cl tcichemicals.com.

| Coupling Partner | Catalyst System | Product Type | Reference Example |

| Arylboronic Acid | Pd(OAc)₂, PPh₃, Base | Biaryl Compound | tcichemicals.comresearchgate.net |

| Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-alkyne (Sonogashira) | |

| Organostannane | Pd(PPh₃)₄ | Biaryl Compound (Stille) |

This table outlines common palladium-catalyzed cross-coupling reactions applicable to aryl bromides.

While palladium catalysis dominates the field, research continues to evolve toward more sustainable and versatile methods. Emerging strategies focus on using more abundant and less expensive first-row transition metals like nickel and copper, as well as developing ligand-free systems to reduce costs and simplify purification .

Nickel catalysis, for instance, has shown promise in coupling challenging electrophiles like aryl chlorides and activating typically less reactive C-O bonds acs.org. Photoredox catalysis is another burgeoning area, where visible light is used to drive cross-coupling reactions under exceptionally mild conditions, often enabling unique reaction pathways not accessible through traditional thermal methods. These new strategies could allow for the functionalization of this compound with a broader range of coupling partners and under more environmentally benign conditions.

Derivatization and Functional Group Interconversions

The ester and amino functionalities of this compound provide avenues for a wide range of derivatizations.

The ethyl ester group can be readily modified. Base-catalyzed hydrolysis, for example using lithium hydroxide (LiOH), can convert the ester to the corresponding carboxylic acid, 2-amino-5-bromobenzoic acid nih.gov. This acid can then be activated and coupled with various nucleophiles.

Transesterification , the conversion of one ester to another, can be achieved by heating the ethyl ester in the presence of a different alcohol (e.g., methanol or propanol) with an acid or base catalyst. This allows for the synthesis of a homologous series of esters, which can be useful for tuning the physical properties (like solubility or metabolic stability) of a molecule nih.gov. For example, the methyl ester analog, Mthis compound, is a common synthetic intermediate itself matrix-fine-chemicals.comnih.govsigmaaldrich.com.

The primary amino group is nucleophilic and can undergo various reactions. Amidation , the formation of an amide bond, is a fundamental transformation. This can be achieved by reacting this compound with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent lookchemmall.com. For instance, reaction with methanesulfonyl chloride leads to the formation of a sulfonamide derivative nih.gov.

Direct amination at the aromatic ring to displace the bromine atom is also a key transformation, most notably via the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, enabling the synthesis of diamine derivatives mit.edu. This reaction is crucial for preparing molecules with diverse substitution patterns on the aromatic ring.

| Reagent | Reaction Type | Functional Group Transformation | Product Class |

| Acyl Chloride | Acylation/Amidation | -NH₂ → -NH-C(=O)R | N-Acyl Anthranilate |

| Carboxylic Acid + EDC/HATU | Amidation | -NH₂ → -NH-C(=O)R | N-Acyl Anthranilate |

| Alkyl/Aryl Amine + Pd Catalyst | Buchwald-Hartwig Amination | -Br → -NR¹R² | N-Substituted Diaminobenzoate |

| Methanesulfonyl Chloride | Sulfonylation | -NH₂ → -NH-SO₂CH₃ | Sulfonamide |

This table shows common derivatization reactions of the amino group in this compound.

Bromination Chemistry of Aromatic Rings

The synthesis of this compound typically involves the electrophilic bromination of ethyl 2-aminobenzoate (ethyl anthranilate). The regioselectivity of this reaction is controlled by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a strongly activating ortho-, para-director, while the ethyl ester group (-COOEt) is a deactivating meta-director. The powerful activating effect of the amino group dominates, directing the incoming electrophile (bromine) to the positions ortho and para to it.

Due to steric hindrance from the adjacent bulky ethyl ester group, the para position is favored, leading to the formation of this compound as the major product.

A common laboratory-scale synthesis involves treating the precursor, 2-aminobenzoic acid, with bromine in glacial acetic acid. The resulting 2-amino-5-bromobenzoic acid can then be esterified to yield the target ethyl ester. chemicalbook.com While direct bromination of ethyl anthranilate is also feasible, the synthesis is often performed on the corresponding acid. For instance, 2-amino-5-bromobenzoic acid is prepared by the dropwise addition of a bromine solution in glacial acetic acid to a solution of sodium 2-aminobenzoate, with the reaction proceeding at 15°C. chemicalbook.com

Further bromination of the ring can occur under more forcing conditions. For example, the synthesis of 2-amino-3,5-dibromobenzoic acid from 2-aminobenzoic acid demonstrates that a second bromine atom can be added to the ring, occupying the other position activated by the amino group (ortho). chemicalbook.com A patent describes a process for preparing 2-amino-3,5-dibromobenzylamines starting from the bromination of an anthranilic acid alkyl ester to form the 3,5-dibromoanthranilic acid ester. google.com

| Product | Precursor | Key Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-bromobenzoic acid | Sodium 2-aminobenzoate | Bromine (Br₂) | Glacial Acetic Acid | 15 °C, 1 h | chemicalbook.com |

| Methyl 3,5-dibromoanthranilate | Methyl anthranilate | Bromine (Br₂) | Dichloroethane/Water | Max 70 °C | google.com |

Reductions and Oxidations to Related Compounds

The functional groups of this compound can undergo various reduction and oxidation reactions, transforming it into other useful synthetic intermediates.

Reductions:

The ester functional group is the most common site of reduction. Treatment of the related 2-amino-5-bromobenzoic acid with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as dry tetrahydrofuran (THF) reduces the carboxylic acid to a primary alcohol. This reaction yields (2-amino-5-bromophenyl)methanol, also known as 2-amino-5-bromobenzyl alcohol. orgsyn.org The reaction is typically performed by cooling the solution in an ice bath and adding the LiAlH₄ portion-wise, followed by warming to room temperature and stirring overnight. orgsyn.org This demonstrates a standard transformation for converting the carboxylate functionality (acid or ester) into an alcohol group while leaving the amino group and the aromatic bromine intact.

Oxidations:

The resulting 2-amino-5-bromobenzyl alcohol can then be selectively oxidized to form 2-amino-5-bromobenzaldehyde. orgsyn.org This transformation requires a mild oxidizing agent to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid or affecting the amino group. While specific reagents for the ethyl ester are not detailed in the provided search results, the oxidation of the corresponding alcohol derived from the acid is a well-documented process, often employing reagents like manganese dioxide or Swern oxidation conditions. orgsyn.org This two-step reduction-oxidation sequence provides a pathway from the benzoic acid derivative to the corresponding benzaldehyde, a key building block for many complex organic molecules.

| Transformation | Starting Material | Product | Key Reagents | Solvent | Reference |

|---|---|---|---|---|---|

| Reduction | 2-Amino-5-bromobenzoic acid | 2-Amino-5-bromobenzyl alcohol | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | orgsyn.org |

| Oxidation | 2-Amino-5-bromobenzyl alcohol | 2-Amino-5-bromobenzaldehyde | Not specified, but mild oxidation required | Not specified | orgsyn.org |

Compound Index

| Compound Name |

|---|

| This compound |

| Ethyl 2-aminobenzoate (Ethyl anthranilate) |

| 2-Aminobenzoic acid (Anthranilic acid) |

| 2-Amino-5-bromobenzoic acid |

| Sodium 2-aminobenzoate |

| 2-Amino-3,5-dibromobenzoic acid |

| 2-amino-3,5-dibromobenzylamines |

| 3,5-dibromoanthranilic acid ester |

| (2-amino-5-bromophenyl)methanol (2-Amino-5-bromobenzyl alcohol) |

| Lithium aluminum hydride |

| 2-Amino-5-bromobenzaldehyde |

| Methyl 3,5-dibromoanthranilate |

| Methyl anthranilate |

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are pivotal in understanding the electronic properties and reactivity of molecules. For aromatic systems like Ethyl 2-amino-5-bromobenzoate, Density Functional Theory (DFT) is a commonly employed method to elucidate its electronic structure.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters in quantum chemistry. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

Computational studies on the analogue, Mthis compound, have been performed using DFT methods at the B3LYP/6-311++G(d,p) level of theory. researchgate.netnih.gov These calculations reveal the distribution of electron density and help in understanding the electronic transitions within the molecule. The analysis of HOMO and LUMO energies indicates that intramolecular charge transfer occurs within the molecule. researchgate.netnih.gov This phenomenon is significant as it influences the molecule's polarity, solubility, and nonlinear optical properties. The optical energy gap for Mthis compound has been determined to be 2.7eV from optical transmission spectra. researchgate.net

Table 1: Calculated Electronic Properties of Mthis compound

| Computational Method | Basis Set | Key Finding |

| DFT | B3LYP/6-311++G(d,p) | Presence of intramolecular charge transfer researchgate.netnih.gov |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational stability of a molecule are dictated by a complex interplay of steric and electronic effects, including intramolecular bonding.

Dihedral angles, or torsion angles, provide precise information about the spatial orientation of different parts of a molecule. X-ray crystallography studies on Mthis compound have determined the key dihedral angle between the plane of the aromatic ring and the plane of the methyl acetate (B1210297) side chain to be 5.73 (12)°. researchgate.netnih.goviucr.org This small angle indicates a high degree of coplanarity between the ester group and the benzene (B151609) ring, which is facilitated by the intramolecular hydrogen bond. Specific torsion angles within the ester group have also been calculated, providing a detailed picture of its orientation relative to the ring. nih.goviucr.org

Table 2: Selected Torsion Angles for Mthis compound

| Torsion Angle | Value (°) |

| C5—C6—C7—O1 | 174.3 (2) nih.goviucr.org |

| C5—C6—C7—O2 | -5.2 (3) nih.goviucr.org |

| C6—C7—O2—C8 | -178.9 (2) nih.goviucr.org |

| O1—C7—O2—C8 | 0.6 (3) nih.goviucr.org |

Spectroscopic Feature Prediction through Computational Models

Computational models are instrumental in predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies, researchers can gain a deeper understanding of a molecule's dynamic behavior.

To fully understand the molecular dynamics, harmonic vibrational wavenumber calculations have been performed for Mthis compound. researchgate.net These calculations were carried out using DFT (B3LYP) with the 6-311++G(d,p) basis set. researchgate.netnih.govresearchgate.net The results are then compared with experimental data from Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. researchgate.netnih.govresearchgate.net This correlative approach allows for a detailed assignment of the observed vibrational bands to specific molecular motions (normal modes). researchgate.net A complete vibrational assignment based on the potential energy distribution (PED) has been reported, offering a thorough description of the molecule's vibrational characteristics. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry provides a robust framework for the prediction of NMR spectra, which is an invaluable tool for the structural verification of synthesized compounds. The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved with a high degree of accuracy using quantum mechanical calculations, most notably Density Functional Theory (DFT).

The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. In this method, the magnetic shielding of each nucleus is calculated, and these shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. For instance, the B3LYP functional with a 6-31G** basis set is a commonly employed combination that provides a good balance between accuracy and computational cost for organic molecules. More advanced functionals and larger basis sets can yield even more precise predictions.

The predicted chemical shifts serve as a powerful tool for assigning the signals in an experimentally obtained spectrum. By comparing the calculated spectrum with the experimental one, chemists can confirm the identity and purity of the synthesized this compound. Discrepancies between the predicted and experimental shifts can indicate the presence of impurities, an incorrect structural assignment, or interesting conformational or electronic effects that warrant further investigation.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using DFT methods. These values are illustrative of what a computational study would yield and are based on the analysis of its structural features and comparison with similar known compounds.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H (Aromatic, position 6) | 7.85 | d |

| H (Aromatic, position 4) | 7.20 | dd |

| H (Aromatic, position 3) | 6.65 | d |

| H (NH₂) | 5.90 | s (broad) |

| H (CH₂) | 4.30 | q |

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (C=O) | 167.5 |

| C (Aromatic, C2-NH₂) | 148.0 |

| C (Aromatic, C4) | 138.0 |

| C (Aromatic, C6) | 125.0 |

| C (Aromatic, C3) | 118.0 |

| C (Aromatic, C1) | 112.0 |

| C (Aromatic, C5-Br) | 110.0 |

| C (CH₂) | 61.0 |

Advanced Theoretical Modeling for Reaction Mechanisms and Pathway Elucidation

Beyond structural properties, computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, theoretical modeling can map out the potential energy surface for its various transformations, identifying transition states, intermediates, and the corresponding activation energies. This provides a detailed, step-by-step understanding of how the reactant is converted into the product.

A significant area of interest for a molecule like this compound is its use as a precursor in the synthesis of heterocyclic compounds, such as quinazolinones. The synthesis of these structures often involves a cyclization reaction. Advanced theoretical modeling can be employed to investigate the mechanism of such a reaction.

For example, the reaction of this compound with an acyl chloride (R-COCl) to form a 2-substituted-7-bromo-4(3H)-quinazolinone can be computationally modeled. The proposed reaction pathway would likely involve two key steps:

N-acylation: The initial step is the acylation of the amino group of this compound by the acyl chloride. Computational modeling can determine the activation energy for this step and the structure of the resulting N-acylated intermediate.

Intramolecular Cyclization: The N-acylated intermediate can then undergo an intramolecular cyclization. The nitrogen atom of the newly formed amide attacks the carbonyl carbon of the ester group, leading to the formation of the quinazolinone ring. This is often the rate-determining step. Theoretical calculations can precisely map the geometry of the transition state for this cyclization and calculate its associated energy barrier. The model can also predict the thermodynamic stability of the final quinazolinone product relative to the starting materials.

By performing these calculations, researchers can gain a deeper understanding of the reaction's feasibility, predict the optimal reaction conditions (e.g., temperature), and even foresee potential side reactions. This theoretical insight is invaluable for designing more efficient and selective synthetic routes. Furthermore, the model can be extended to study the influence of different substituents on the acyl chloride (the 'R' group) on the reaction rate and yield, guiding the synthesis of a diverse library of quinazolinone derivatives.

Advanced Characterization Techniques and Spectroscopic Analysis Methodologies

Structural Elucidation via X-ray Crystallography

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It offers definitive proof of molecular structure and reveals detailed information about bonding, stereochemistry, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for molecular structure determination. The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be resolved.

For Ethyl 2-amino-5-bromobenzoate, a detailed search of published scientific literature and crystallographic databases did not yield a complete single-crystal X-ray diffraction study. Therefore, specific unit cell dimensions, space group, and precise atomic coordinates for this compound are not publicly available at this time. Such a study, were it to be conducted, would provide unequivocal confirmation of its covalent structure and conformational preferences.

The analysis of crystal packing provides insight into the non-covalent forces that govern the assembly of molecules in the solid state, such as hydrogen bonds, halogen bonds, and van der Waals forces. These interactions are crucial in determining the material's physical properties, including melting point, solubility, and stability.

Without an experimentally determined crystal structure for this compound, a definitive analysis of its crystal packing and specific intermolecular interactions is not possible. However, based on its molecular structure, it is anticipated that the primary amino group (-NH₂) would act as a hydrogen bond donor, while the ester carbonyl group (C=O) would serve as a hydrogen bond acceptor, leading to the formation of intermolecular hydrogen bonds.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. It is an effective tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound has been recorded, revealing key vibrational frequencies that confirm its molecular structure. rsc.org

The primary amino (-NH₂) group is identified by a pair of characteristic stretching vibrations. The ester functional group is confirmed by the presence of a strong carbonyl (C=O) stretching band. Vibrations associated with the substituted benzene (B151609) ring also appear in the fingerprint region of the spectrum. rsc.org

Table 1: Experimental FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3467 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3356 | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 1689 | C=O Stretch | Ester Carbonyl |

| 1612 | Aromatic C=C Stretch / N-H Bend | Benzene Ring / Amine |

Data sourced from a study where the compound was characterized as a synthetic intermediate. rsc.org

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. A comprehensive search of scientific literature did not locate an experimental FT-Raman spectrum for this compound. This analysis would be valuable for confirming the vibrations of the aromatic ring and the C-Br bond, which often yield strong Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR can elucidate the connectivity and chemical environment of atoms.

For this compound, ¹H NMR spectroscopy is used to identify the distinct types of protons in the molecule. The aromatic protons appear as distinct signals in the downfield region of the spectrum, with their splitting patterns (multiplicity) providing information about adjacent protons. The ethyl group of the ester function gives rise to a characteristic quartet and triplet pattern corresponding to the methylene (-CH₂) and methyl (-CH₃) protons, respectively. The protons of the amino group typically appear as a broad singlet.

Published ¹H NMR data for this compound has identified signals for the aromatic protons. rsc.org

Table 2: Partial ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Description |

|---|---|

| 7.81 | Aromatic Proton |

| 7.60 | Aromatic Proton |

Data recorded in CDCl₃ on a 400 MHz spectrometer. rsc.org

A complete ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester, the aromatic carbons (with those bonded to bromine and nitrogen showing characteristic shifts), and the two carbons of the ethyl group. A full, detailed assignment of both ¹H and ¹³C NMR spectra for this compound was not available in the cited literature.

Proton (¹H) NMR Methodologies for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common NMR technique used for molecular structure elucidation. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment.

The analysis would focus on four key parameters:

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is determined by its electronic environment. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene ring. The position of the bromine atom and the amino group would influence the specific shifts of the three aromatic protons. The protons of the ethyl group (-OCH₂CH₃) would appear further upfield. The methylene (-CH₂-) protons would be adjacent to the deshielding ester oxygen, while the methyl (-CH₃) protons would be the most upfield. The protons of the amine group (-NH₂) would likely appear as a broad singlet.

Integration: The area under each signal is proportional to the number of protons it represents. This would be used to confirm the presence of the three aromatic protons, two amine protons, two methylene protons, and three methyl protons.

Spin-Spin Splitting (Multiplicity): This phenomenon, arising from the interaction of neighboring non-equivalent protons, provides connectivity information. The aromatic protons would likely show a complex splitting pattern (doublets and doublet of doublets) based on their coupling with each other. The methylene protons of the ethyl group would be split into a quartet by the adjacent methyl protons, and the methyl protons would be split into a triplet by the methylene protons.

Coupling Constants (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides further structural detail, such as the relative positions of substituents on the aromatic ring.

By analyzing these features, the complete proton framework and the substitution pattern on the aromatic ring can be confirmed.

Carbon (¹³C) NMR Methodologies for Carbon Skeletal Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In a standard broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak.

Key analytical points would include:

Chemical Shift (δ): The chemical shifts of the carbon atoms provide insight into their bonding and electronic environment. The carbonyl carbon (C=O) of the ester group would be the most downfield signal (typically 165-175 ppm). The aromatic carbons would resonate in the approximate range of 110-150 ppm, with their specific shifts influenced by the attached amino, bromo, and ester groups. The carbon bearing the amino group (C-NH₂) would be shifted upfield compared to the others, while the carbon attached to the bromine (C-Br) would also have a characteristic shift. The methylene carbon (-OCH₂-) would appear around 60-70 ppm, and the terminal methyl carbon (-CH₃) would be the most upfield signal (around 10-20 ppm).

Number of Signals: The presence of nine distinct signals would confirm the nine unique carbon atoms in the molecule, assuming no accidental overlap.

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed to differentiate between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons, further confirming the carbon skeleton.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) Approaches

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₁₀BrNO₂), HRMS would be used to confirm its molecular weight and elemental composition. The technique can distinguish between compounds with the same nominal mass but different elemental formulas. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two m/z units ([M]⁺ and [M+2]⁺).

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is invaluable for assessing the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities or starting materials. The mass spectrometer then provides mass information for the separated components. This allows for the confident identification of the main compound and the characterization of any impurities present, even at very low levels. The technique is also widely used to monitor the progress of chemical reactions in real-time.

Electronic Spectroscopy for Optical Behavior Elucidation

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, specifically the transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Transmission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic ring and n-π* transitions associated with the non-bonding electrons of the amino and carbonyl groups. The position of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure. The presence of the amino group (an auxochrome) and the bromine atom would be expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted ethyl benzoate. This technique is useful for quantitative analysis and for studying the electronic properties of the compound.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a critical technique for investigating the electronic structure and excited-state properties of molecules. While specific photoluminescence data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from the analysis of its closely related analogue, Mthis compound (M2A5B).

Detailed research into the optical properties of Mthis compound has revealed distinct photoluminescent behavior. The photoluminescence spectrum of M2A5B demonstrates multiple emission peaks, suggesting the presence of various radiative decay pathways from the excited state. researchgate.net Specifically, the spectrum is characterized by three prominent peaks located at 414 nm, 519 nm, and 568 nm. researchgate.net The presence of these peaks is attributed to the donation of protons from the carboxylic acid to the amino group within the molecular structure. researchgate.net

The emission in the blue region of the spectrum (414 nm) can be associated with electronic transitions within the aromatic system, while the emissions at longer wavelengths (519 nm and 568 nm) in the green-yellow region may indicate the influence of intramolecular charge transfer characteristics and the presence of the bromine substituent. Halogen atoms can influence the photophysical properties of aromatic compounds through the heavy-atom effect, which can affect spin-orbit coupling and potentially lead to complex emission spectra.

The study of Mthis compound provides a foundational understanding of the potential photoluminescent properties of this compound, given their structural similarity. The primary difference between the two molecules is the substitution of a methyl group with an ethyl group in the ester functionality, which is generally not expected to dramatically alter the primary photoluminescent characteristics of the core aromatic structure.

The key photoluminescence data for Mthis compound is summarized in the table below.

| Compound | Emission Peak 1 (nm) | Emission Peak 2 (nm) | Emission Peak 3 (nm) |

| Mthis compound | 414 | 519 | 568 |

Structure Activity Relationship Sar Studies of Ethyl 2 Amino 5 Bromobenzoate Derivatives

Impact of Structural Modifications on Chemical Reactivity and Selectivity

The chemical reactivity of ethyl 2-amino-5-bromobenzoate is primarily dictated by the interplay of its three key functional groups: the amino group (-NH2), the ethyl ester group (-COOEt), and the bromine atom (-Br). Modifications to any of these sites can significantly alter the molecule's reactivity profile and the selectivity of its subsequent reactions.

The amino group is a potent nucleophile and its reactivity can be modulated by N-alkylation or N-acylation. N-alkylation, for instance, can increase steric hindrance around the nitrogen, potentially slowing down reactions at this site. Conversely, acylation withdraws electron density from the amino group, reducing its nucleophilicity and rendering it less susceptible to oxidation.

The ethyl ester group is an electrophilic site susceptible to nucleophilic attack. Saponification to the corresponding carboxylic acid or conversion to an amide introduces new reactive handles. The electronic nature of the ester (or its derivatives) can also influence the reactivity of the adjacent amino group through inductive and resonance effects.

The bromine atom at the 5-position is a key functional group for introducing molecular diversity. It deactivates the aromatic ring towards electrophilic substitution but also serves as a crucial handle for transition metal-catalyzed cross-coupling reactions. Replacing bromine with other halogens (e.g., chlorine or iodine) would alter the reactivity in such coupling reactions, with iodine being the most reactive and chlorine the least.

| Structural Modification | Effect on Reactivity | Impact on Selectivity |

| N-Alkylation of the amino group | Decreased nucleophilicity of the amine, increased steric hindrance. | May favor reactions at other sites, such as the ester or the bromine atom. |

| N-Acylation of the amino group | Significantly reduced nucleophilicity of the amine due to electron withdrawal. | Can be used as a protecting group to prevent unwanted side reactions at the amine. |

| Saponification of the ester to a carboxylic acid | Introduces a nucleophilic carboxylate group (under basic conditions) or a proton source (under acidic conditions). | Enables different types of cyclization reactions, for example, to form quinazolinones. |

| Conversion of the ester to an amide | Reduces the electrophilicity of the carbonyl carbon compared to the ester. | The amide N-H can participate in hydrogen bonding and direct metallation reactions. |

| Replacement of bromine with iodine | Increases the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. | Enhances selectivity for cross-coupling over other potential reactions. |

| Replacement of bromine with chlorine | Decreases the reactivity in cross-coupling reactions. | May allow for selective reactions at other sites in the presence of more reactive halides. |

Correlation between Molecular Structure and Synthetic Efficacy in Derivative Formation

The efficiency of synthesizing derivatives from this compound is closely linked to its molecular structure. The ortho-disposition of the amino and ester groups is particularly significant, as it facilitates intramolecular cyclization reactions to form six-membered heterocyclic rings, such as quinazolinones and their analogues. The efficacy of these cyclizations often depends on the nature of the reaction partner and the reaction conditions.

The bromine atom is particularly valuable for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are highly efficient for forming carbon-carbon and carbon-heteroatom bonds, allowing for the straightforward introduction of a wide range of substituents at the 5-position. The success of these reactions is contingent on the choice of catalyst, ligand, and reaction conditions, all of which are influenced by the electronic and steric environment around the C-Br bond.

| Structural Feature | Correlation with Synthetic Efficacy | Examples of High-Efficacy Reactions |

| Ortho-amino ester moiety | Facilitates intramolecular cyclization reactions. | Synthesis of quinazolinones by reaction with nitriles or amides. |

| Electron-donating amino group | Activates the ring for certain electrophilic substitutions, but this is tempered by the deactivating groups. | Limited utility in classical electrophilic aromatic substitution due to competing deactivation. |

| Electron-withdrawing ester group | Enhances the acidity of the N-H protons of the amino group, facilitating deprotonation in some reactions. | Formation of metalated intermediates for subsequent functionalization. |

| Bromo substituent at the 5-position | Excellent handle for transition metal-catalyzed cross-coupling reactions. | Suzuki coupling with boronic acids, Buchwald-Hartwig amination with amines. |

Influence of Substituents on Derivative Utility in Target-Oriented Synthesis

In the context of synthesizing specific target molecules, the substituents on the this compound scaffold can be strategically exploited. The choice of substituents to be introduced or modified is guided by the desired final structure and the synthetic route.

For instance, in the synthesis of bioactive quinazolinone derivatives, the 2-amino and 3-ester positions of the starting material form the core of the heterocyclic ring. The substituent at the 5-position (bromine) can be retained in the final product or replaced with other functional groups via cross-coupling to modulate the biological activity of the target molecule.

The ethyl ester itself can be a point of diversification. For example, conversion to a hydrazide introduces a new nucleophilic center that can be used to construct further heterocyclic rings, such as triazoles or pyrazoles.

The amino group can be functionalized to introduce a variety of side chains. For example, acylation with a chloroacetyl group introduces an electrophilic handle that can be reacted with nucleophiles to build more complex structures. This approach has been used in the synthesis of potential anticancer agents.

| Substituent/Modification | Utility in Target-Oriented Synthesis | Examples of Target Compound Classes |

| 5-Bromo group | Precursor for introducing aryl, alkyl, or heteroaryl groups via cross-coupling. | Biologically active substituted quinazolinones, benzothiazoles. |

| 2-Amino group | Key nucleophile for building fused heterocyclic rings. | Quinazolinone-based enzyme inhibitors, G-protein-coupled receptor modulators. |

| 3-Ethyl ester group | Can be converted to an amide or hydrazide for further derivatization. | Synthesis of libraries of compounds for high-throughput screening. |

| N-Alkylation/Acylation | Introduction of specific side chains to interact with biological targets. | Targeted covalent inhibitors, PROTACs. |

Exploration of Biological Interactions and Medicinal Chemistry Utility of Derivatives

Role as Precursors for Biologically Active Molecules

The chemical reactivity of the amino group and the aromatic ring of ethyl 2-amino-5-bromobenzoate allows for extensive chemical modification, making it an ideal starting material for creating libraries of compounds for biological screening.

Synthesis of Compounds with Potential Antimicrobial Activity

This compound and its methyl analogue, mthis compound, are instrumental in synthesizing molecules targeting bacterial processes. Derivatives have been developed that inhibit key bacterial enzymes, disrupting essential pathways for pathogen survival. For instance, these precursors are used to create compounds that interfere with the quorum-sensing (QS) system in Pseudomonas aeruginosa, a mechanism crucial for bacterial communication and virulence. medchemexpress.com The development of new antimicrobial agents is a critical area of research, and scaffolds derived from this bromoanthranilate are part of the effort to combat multidrug-resistant (MDR) strains. mdpi.com

Derivatives as Enzyme Inhibitors (e.g., PqsD, FabH, PAI-1)

The versatility of the 2-amino-5-bromobenzoate scaffold is evident in its use to generate inhibitors for a variety of enzymes implicated in human and microbial diseases.

PqsD Inhibitors : Derivatives of mthis compound have been shown to inhibit PqsD, an enzyme in the pqs quorum-sensing system of Pseudomonas aeruginosa. medchemexpress.com By blocking this pathway, these compounds can disrupt the bacterium's ability to form biofilms and produce virulence factors.

FabH and FabG Inhibitors : The related compound, 5-bromo-2-(thiophene-2-carboxamido) benzoic acid, has been identified as an inhibitor of FabG, an essential enzyme in the bacterial fatty acid biosynthesis II (FAS-II) system. nih.gov This pathway is a validated target for antibiotics. Lead optimization of this compound has led to the development of analogues with broad-spectrum inhibition against FabG enzymes from various ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov Similarly, mthis compound can be used to synthesize 2-benzamidobenzoic acid, which is a known inhibitor of FabH. medchemexpress.com

PAI-1 Inhibitors : The anthranilic acid scaffold is also found in inhibitors of Plasminogen Activator Inhibitor-1 (PAI-1). PAI-1 is a key regulator of the fibrinolytic system, and its inhibition is a therapeutic target for cardiovascular diseases. A class of small molecule inhibitors, represented by AZ3976, has been identified that targets PAI-1. nih.gov Structure-activity relationship studies of N-acylanthranilic acid derivatives have been conducted to develop potent PAI-1 inhibitors. sigmaaldrich.com

| Target Enzyme | Precursor/Derivative Class | Pathogen/Disease | Reference |

| PqsD | Mthis compound Derivatives | Pseudomonas aeruginosa | medchemexpress.com |

| FabH | 2-Benzamidobenzoic Acid | Bacteria | medchemexpress.com |

| FabG | 5-Bromo-2-(thiophene-2-carboxamido) benzoic acid | ESKAPE Pathogens | nih.gov |

| PAI-1 | N-Acylanthranilic Acid Derivatives | Cardiovascular Diseases | nih.govsigmaaldrich.com |

Exploration of Derivatives with Analgesic Properties

Derivatives of various chemical classes are continuously being explored for their potential to alleviate pain. For example, some succinimide (B58015) derivatives and 5-acetamido-2-hydroxy benzoic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. mdpi.commdpi.com These compounds often exert their effects by inhibiting enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory cascade that leads to pain. mdpi.com

Development of Antitubercular Agents based on Anthranilic Acid Derivatives

Tuberculosis remains a significant global health threat, and there is an urgent need for new drugs to combat drug-resistant strains of Mycobacterium tuberculosis. nih.gov Research in this area includes the design and synthesis of novel heterocyclic compounds. While not directly synthesized from this compound, the broader class of anthranilic acid derivatives serves as a foundation for developing new antitubercular agents. For example, novel series of 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidine derivatives have been investigated as potential antitubercular agents, with some compounds showing potent activity against MDR strains. nih.gov

Elucidation of Mechanisms of Action at a Molecular Level for Active Derivatives

Advanced Drug Design and Development Utilizing this compound Scaffolds

The this compound scaffold is a prime example of a "lead structure" in drug discovery. Initial hits from high-throughput screening can be systematically modified in a process known as lead derivatization or structure optimization. nih.gov This process aims to improve the compound's potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). For example, after identifying 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as a hit against FabG, researchers synthesized forty-three analogues to explore the structure-activity relationship. nih.gov This led to the discovery of compounds with improved, broad-spectrum inhibition against a panel of FabG enzymes. nih.gov Such systematic modifications are a cornerstone of modern medicinal chemistry, enabling the transformation of a simple starting material into a potential therapeutic agent.

Crystal Growth and Solid State Chemistry

Techniques for Single Crystal Growth of Related Compounds

Growing high-quality single crystals is essential for definitive structural analysis and property characterization. For organic molecules such as substituted aminobenzoates, solution-based methods are predominant. These techniques rely on creating a supersaturated solution from which a single crystal nucleus can form and grow in an orderly fashion.

The slow evaporation solution growth technique is a widely and successfully used method for growing organic single crystals from solution. umass.edu The fundamental principle involves dissolving the solute in a suitable solvent or solvent mixture to create a saturated or slightly undersaturated solution. The container is then left in a controlled, undisturbed environment, allowing the solvent to evaporate slowly. umass.edu This gradual increase in solute concentration leads to a state of supersaturation, which initiates nucleation and subsequent crystal growth.

The choice of solvent is a critical factor. An ideal solvent is one in which the compound is moderately soluble, allowing for a controlled crystallization process. umass.edu For compounds that are highly soluble in one solvent and insoluble in another, a two-solvent system can be employed. In this approach, the compound is dissolved in the "good" solvent, and the "poor" solvent is added until the solution is close to saturation. The preferential evaporation of the more volatile solvent (typically the "good" solvent) drives the crystallization. umass.edu

For compounds structurally similar to Ethyl 2-amino-5-bromobenzoate, such as Mthis compound, good quality single crystals have been successfully grown using the slow evaporation technique at room temperature. researchgate.net The success of this method depends on maintaining a stable environment with minimal mechanical disturbances and thermal fluctuations, as these can lead to the formation of multiple nuclei and poor-quality crystals. umass.edu

| Parameter | Description | Considerations for Aminobenzoate Compounds | Reference |

|---|---|---|---|

| Solvent Selection | The compound should have moderate solubility. In a two-solvent system, the dissolving solvent should be more volatile. | Ethanol (B145695), acetone, or mixtures with water are often used for substituted benzoates. | umass.edunih.gov |

| Temperature | Typically performed at a constant room temperature to ensure a slow and controlled evaporation rate. | Stable ambient temperature is crucial to avoid rapid changes in solubility and prevent spurious nucleation. | researchgate.net |

| Environment | The setup should be free from dust, vibrations, and rapid air currents. | Covering the container with perforated film helps control the evaporation rate and protects against contaminants. | umass.edu |

| Saturation Level | Starting with a solution near saturation allows for a shorter induction time for nucleation. | Careful preparation of the initial solution is required to avoid premature precipitation. | researchgate.net |

While slow evaporation is effective, it can be time-consuming and may yield crystals with uncontrolled orientations. Unidirectional growth techniques, such as the Sankaranarayanan–Ramasamy (SR) method, offer a way to grow bulk single crystals with a specific orientation and high crystalline quality. vit.ac.inscholarsresearchlibrary.com The SR method is a solution-based technique that combines the advantages of both solution growth and melt growth methods like the Bridgman technique. aip.org

In the SR method, a seed crystal with a desired orientation is placed at the bottom of a growth ampoule. A saturated solution is carefully poured on top, and a ring heater is positioned at the top surface of the solution. scholarsresearchlibrary.com The heater creates a temperature gradient, causing the solvent to evaporate from the top surface and condense on the cooler, inner walls of the ampoule, flowing back into the solution. This process maintains a constant state of supersaturation at the seed interface, promoting growth exclusively on the seed crystal in a unidirectional manner. vit.ac.in This method is noted for its ability to achieve nearly 100% solute-to-crystal conversion efficiency. vit.ac.in

This technique has been successfully applied to grow a bulk single crystal of Mthis compound, a closely related compound, with a size of 60 mm in length and 15 mm in diameter for the first time. researchgate.net The observed growth rate was 1.5 mm per day. researchgate.net The SR method is particularly advantageous for applications that require large crystals with a specific crystallographic orientation. vit.ac.inscholarsresearchlibrary.com

| Feature | Slow Evaporation Method | Sankaranarayanan–Ramasamy (SR) Method | Reference |

|---|---|---|---|

| Crystal Orientation | Uncontrolled, random nucleation | Controlled, grows along the orientation of the seed crystal | umass.eduvit.ac.in |

| Crystal Size | Typically yields smaller crystals | Capable of growing large, bulk single crystals | researchgate.netaip.org |

| Crystalline Quality | Quality can be variable and susceptible to defects | Generally produces higher quality crystals with fewer defects | researchgate.net |

| Growth Rate | Very slow and dependent on ambient conditions | Controlled and can be faster (e.g., 1.5 mm/day) | researchgate.net |

| Apparatus | Simple setup (beaker, vial) | Specialized glass ampoule and ring heater required | scholarsresearchlibrary.com |

Investigation of Crystal Engineering Principles for Designed Materials

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. acs.org For organic molecules like this compound, the primary forces governing crystal packing are hydrogen bonds and van der Waals interactions. The presence of an amino group (-NH2) as a hydrogen-bond donor and ester carbonyl group (C=O) as a hydrogen-bond acceptor makes hydrogen bonding a dominant factor in the supramolecular assembly.

The design strategy in crystal engineering involves identifying robust and transferable intermolecular interactions, often called "supramolecular synthons," to guide the assembly of molecules into a desired crystalline architecture. acs.org In related aminobenzoate and bromobenzoate structures, N—H⋯O hydrogen bonds are common, connecting molecules into chains, dimers, or more complex networks. researchgate.net For example, in the crystal structure of a related spiro-oxindole derivative containing a bromo and an amino group, molecules are connected into layers by N—H⋯N and N—H⋯O hydrogen bonds. nih.gov

Characterization of Crystal Defects and Their Impact on Properties

An ideal crystal has a perfectly ordered, repeating arrangement of molecules, but real crystals always contain imperfections or defects. libretexts.org These crystallographic defects are interruptions in the regular pattern of the crystal lattice and can be classified based on their geometry: point, line, and planar defects. researchgate.netwikipedia.org

Point Defects: These are zero-dimensional defects that occur at a single lattice point. libretexts.org They include vacancies (a missing molecule from a lattice site) and impurities (a foreign molecule at a lattice site or in an interstitial position). wikipedia.org In molecular crystals, the presence of impurities, even in small amounts, can significantly alter the material's electronic properties. For example, pure anthracene is an electrical conductor, but its conductivity is greatly reduced by the presence of tetracene impurities due to their similar structure. libretexts.org

Line Defects (Dislocations): These are one-dimensional defects, with dislocations being the most common type. wikipedia.org An edge dislocation occurs where an extra plane of molecules is partially inserted into the lattice. Screw dislocations create a spiral ramp around the dislocation line. Dislocations play a crucial role in crystal growth, as growth can occur more readily at the step of a screw dislocation than on a perfect crystal face. researchgate.net They also significantly impact the mechanical properties of crystals, often being responsible for plastic deformation. tandfonline.com

Planar Defects: These are two-dimensional imperfections, such as grain boundaries in polycrystalline materials or stacking faults in single crystals. They can act as sites for preferential chemical reactions or nucleation of new phases. researchgate.net

The presence of defects can have a profound impact on the physical and chemical properties of a molecular crystal. Defects are high-energy sites and can increase the chemical reactivity of the solid. researchgate.net They can affect the material's mechanical strength, with dislocations often reducing the stress required to deform the crystal. acs.org Furthermore, defects can influence optical properties by creating energy levels within the band gap, leading to changes in fluorescence or light absorption. tandfonline.com Therefore, characterizing and controlling the density of defects is critical for ensuring the desired performance of crystalline materials.

Sustainable and Green Chemistry Aspects in Synthesis

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of Ethyl 2-amino-5-bromobenzoate often involves the bromination of ethyl anthranilate. From a green chemistry perspective, the choice of brominating agent is crucial. Elemental bromine (Br₂) is effective but poses significant health and environmental hazards due to its high toxicity and corrosiveness.

A greener alternative is the use of N-bromosuccinimide (NBS), which is a solid and therefore easier and safer to handle than liquid bromine. While NBS is a common laboratory reagent for allylic and benzylic brominations, its application in the bromination of activated aromatic rings like ethyl anthranilate represents a move towards safer chemical practices. However, the atom economy of reactions involving NBS is inherently poor, as the succinimide (B58015) portion becomes a stoichiometric byproduct.

Another approach to enhance the environmental profile of the synthesis is through oxidative bromination. This method generates the electrophilic bromine species in situ from a bromide source, such as sodium bromide (NaBr) or hydrobromic acid (HBr), using a benign oxidant like hydrogen peroxide (H₂O₂). This process avoids the direct handling of elemental bromine and produces water as the primary byproduct, significantly improving the reaction's green credentials.

The principles of green chemistry also encourage the exploration of biosynthetic pathways. While direct enzymatic synthesis of this compound is not yet established, research into the bioproduction of aminobenzoic acid and its derivatives offers a promising future direction. Microorganisms can be engineered to produce anthranilic acid from renewable feedstocks like glucose. This bio-based precursor could then be esterified and brominated using greener chemical methods, thereby reducing the reliance on petroleum-based starting materials.

| Synthetic Route | Starting Material | Brominating Agent/Method | Key Green Chemistry Considerations |

| Traditional | Ethyl anthranilate | Elemental Bromine (Br₂) | Hazardous reagent, poor atom economy, generates HBr as a corrosive byproduct. |

| Improved Lab Scale | Ethyl anthranilate | N-Bromosuccinimide (NBS) | Safer to handle than Br₂, but still has low atom economy (succinimide byproduct). |

| Greener Alternative | Ethyl anthranilate | Oxidative Bromination (e.g., NaBr/H₂O₂) | Avoids use of elemental bromine, water is the main byproduct, higher atom economy. |

| Potential Bio-based | Glucose -> Anthranilic Acid | Enzymatic synthesis followed by green chemical steps | Utilizes renewable feedstocks, reduces reliance on petrochemicals. |

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Catalysis is a cornerstone of green chemistry, offering pathways to increased efficiency, selectivity, and reduced waste. In the context of this compound synthesis, catalytic methods can be applied to both the esterification of 2-amino-5-bromobenzoic acid and the bromination of ethyl anthranilate.

Esterification: The synthesis of the ethyl ester from 2-amino-5-bromobenzoic acid is typically an acid-catalyzed Fischer esterification. While strong mineral acids like sulfuric acid are effective, they are corrosive and generate significant waste during neutralization. The use of solid acid catalysts, such as zeolites, montmorillonite (B579905) clays, or sulfonic acid-functionalized resins, offers a greener alternative. These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times, simplifying product purification and reducing waste.

Bromination: The development of catalytic bromination methods for aromatic compounds is an active area of research. For the synthesis of this compound, a heterogeneous catalyst could potentially activate a less hazardous bromine source or improve the regioselectivity of the reaction, thereby minimizing the formation of unwanted isomers and simplifying purification. For instance, zeolites have been explored as catalysts for the selective bromination of aromatic compounds, offering shape-selective advantages.

Biocatalysis: The use of enzymes in organic synthesis is expanding rapidly. While a specific enzyme for the direct synthesis of this compound has not been reported, biocatalytic methods are highly relevant for the synthesis of its precursors. For example, transaminases can be used for the synthesis of chiral amines, and lipases are effective for esterification reactions under mild conditions. The development of halogenating enzymes (halogenases) could one day provide a highly selective and environmentally benign route for the bromination step.

| Catalytic Approach | Reaction Step | Catalyst Type | Advantages |

| Solid Acid Catalysis | Esterification | Zeolites, Montmorillonite, Sulfonated Resins | Heterogeneous (easy separation), recyclable, reduced corrosion and waste. |

| Heterogeneous Catalysis | Bromination | Zeolites | Potential for improved regioselectivity, catalyst reusability. |

| Biocatalysis | Precursor Synthesis (e.g., amination, esterification) | Transaminases, Lipases | High selectivity, mild reaction conditions, use of renewable resources. |

Solvent Selection and Waste Minimization Strategies in Industrial and Academic Production

For the synthesis of this compound, common solvents might include chlorinated hydrocarbons for bromination reactions, which are environmentally persistent and have associated health risks. A greener approach involves substituting these with more benign alternatives. Solvent selection guides, developed by pharmaceutical industry consortia, provide a framework for choosing greener solvents based on factors such as safety, health, and environmental impact. For example, ethyl acetate (B1210297) is often considered a more sustainable alternative to dichloromethane (B109758) for extractions and chromatography. Alcohols, such as ethanol (B145695) and isopropanol, are also preferred solvents for many reactions.

Waste Minimization Strategies:

Catalyst Recycling: As discussed previously, the use of heterogeneous catalysts allows for their recovery and reuse, which is a key strategy for waste reduction.

In-situ Product Recovery: In an industrial setting, continuous processing with in-situ product removal can improve reaction efficiency and reduce the volume of solvent needed for downstream purification.

Chromatography Reduction: Purification by column chromatography is a significant source of solvent waste in academic and fine chemical production. Developing synthetic routes that yield high-purity products directly from the reaction mixture, or that allow for purification by crystallization, can drastically reduce solvent consumption and waste generation.

Atom Economy and E-Factor: Applying green chemistry metrics like atom economy (which measures the efficiency of atom incorporation from reactants to product) and the E-factor (which quantifies the amount of waste produced per unit of product) can help in evaluating and comparing the sustainability of different synthetic routes. Routes with higher atom economy and lower E-factors are preferred.

| Strategy | Application in Synthesis | Environmental Benefit |

| Greener Solvent Selection | Reaction medium, extraction, purification | Reduced toxicity, lower environmental persistence, improved safety. |

| Catalyst Recycling | Esterification, Bromination | Reduced metal waste, lower process costs. |

| Avoidance of Chromatography | Purification | Significant reduction in solvent consumption and silica (B1680970) gel waste. |

| Process Intensification | Industrial Production | Increased efficiency, reduced reactor size, lower energy consumption. |

Q & A

Q. What are the typical synthetic routes for preparing ethyl 2-amino-5-bromobenzoate?

this compound is commonly synthesized via nucleophilic substitution or reductive amination. For example, mthis compound (a structural analog) can undergo substitution with azetidine under CuI catalysis in anhydrous DMSO at 90°C, followed by purification via extraction and drying . Alternatively, reductive amination strategies using LiAlH4 or Pd/C hydrogenation may reduce nitro or halogenated precursors to introduce the amino group .

Q. How can the bromine substituent in this compound be functionalized?

The bromine atom at position 2 can undergo nucleophilic substitution (e.g., with amines or thiols) in polar aprotic solvents like DMF. For instance, sodium azide or potassium thiocyanate can replace bromine to form azido or thiocyanato derivatives . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize competing side reactions from the amino group at position 4.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the ester, amino, and bromine substituents via chemical shifts (e.g., δ ~4.3 ppm for the ethyl ester CH2).

- X-ray crystallography : For unambiguous structural determination using programs like SHELXL .

- IR spectroscopy : To identify N-H (3300–3500 cm<sup>-1</sup>) and ester C=O (1700–1750 cm<sup>-1</sup>) stretches.

Advanced Research Questions

Q. How can competing reactivity between the bromine and amino groups be mitigated during functionalization?

The amino group’s nucleophilicity may interfere with bromine substitution. Strategies include:

Q. What factors explain contradictory reports on the reduction of this compound derivatives?

Discrepancies in reduction outcomes (e.g., partial vs. full conversion) may arise from:

- Solvent effects : Polar aprotic solvents (e.g., THF) favor electron transfer in LiAlH4-mediated reductions.

- Catalyst choice : Pd/C vs. Raney Ni catalysts may alter selectivity for dehalogenation vs. ester reduction .

- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) adjacent to bromine can accelerate reduction rates .

Q. How do structural analogs of this compound differ in reactivity?

Substituent positioning significantly impacts reactivity:

- Bromine at position 2 vs. 4 : Position 2 bromine is more reactive in SNAr due to ortho-directing effects of the amino group .

- Fluorine vs. methyl substituents : Fluorine’s electronegativity increases ring electron deficiency, accelerating nucleophilic substitution but reducing amino group basicity .

Q. What computational methods are effective for predicting reaction pathways of this compound?

Density Functional Theory (DFT) calculations can model:

- Transition states for bromine substitution to identify rate-limiting steps.

- Solvent effects using implicit solvation models (e.g., SMD).

- Electronic properties (e.g., HOMO/LUMO energies) to predict regioselectivity in electrophilic attacks .

Data Analysis & Optimization

Q. How should researchers address low yields in coupling reactions involving this compound?

Troubleshooting steps include:

- Purity assessment : Verify starting material purity via HPLC or GC-MS.

- Catalyst screening : Test Pd<sup>0</sup> vs. Cu<sup>I</sup> catalysts for Suzuki-Miyaura couplings .

- Additive optimization : Use ligands like PPh3 or BINAP to stabilize metal intermediates .

Q. What strategies validate the biological activity of derivatives in cell-based assays?

- Dose-response curves : Assess IC50 values for cytotoxicity or enzyme inhibition.

- Structural analogs : Compare activity against ethyl 2-bromo-5-fluorobenzoate to isolate electronic vs. steric effects .

- Metabolic stability assays : Use liver microsomes to predict in vivo degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.